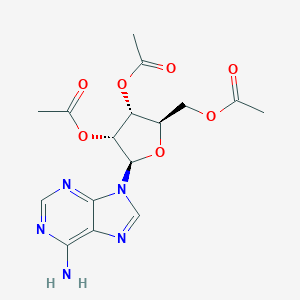

2',3',5'-Tri-O-acetyladenosine

Vue d'ensemble

Description

L'adénosine, 2’,3’,5’-triacétate est un dérivé de l'adénosine, un nucléoside composé d'adénine et de ribose. Ce composé est caractérisé par l'acétylation des groupes hydroxyle aux positions 2’, 3’ et 5’ du fragment ribose. La formule moléculaire de l'adénosine, 2’,3’,5’-triacétate est C16H19N5O7, et sa masse moléculaire est de 393,35 g/mol . Ce composé est souvent utilisé dans la recherche biochimique en raison de sa stabilité et de sa capacité à traverser les membranes cellulaires plus efficacement que l'adénosine elle-même.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'adénosine, 2’,3’,5’-triacétate implique généralement l'acétylation de l'adénosine. Le processus commence par la réaction de l'adénosine avec l'anhydride acétique en présence d'une base telle que la pyridine. La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse des groupes acétyle. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir de l'adénosine, 2’,3’,5’-triacétate pure .

Méthodes de production industrielle : Dans un contexte industriel, la production d'adénosine, 2’,3’,5’-triacétate suit une voie de synthèse similaire mais à plus grande échelle. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour garantir sa conformité aux applications de recherche et pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'adénosine, 2’,3’,5’-triacétate subit diverses réactions chimiques, notamment :

Hydrolyse : Les groupes acétyle peuvent être hydrolysés en conditions acides ou basiques pour produire de l'adénosine.

Oxydation : Le composé peut être oxydé pour former des dérivés de l'adénosine avec des groupes fonctionnels modifiés.

Substitution : Les groupes acétyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Hydrolyse : L'hydroxyde de sodium ou l'acide chlorhydrique peuvent être utilisés comme réactifs.

Oxydation : Le permanganate de potassium ou le peroxyde d'hydrogène sont des oxydants courants.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Hydrolyse : Adénosine.

Oxydation : Dérivés de l'adénosine avec des groupes fonctionnels oxydés.

Substitution : Dérivés de l'adénosine avec des groupes fonctionnels substitués.

4. Applications de la recherche scientifique

L'adénosine, 2’,3’,5’-triacétate a une large gamme d'applications dans la recherche scientifique :

Chimie : Elle est utilisée comme précurseur dans la synthèse de divers analogues et dérivés de nucléosides.

Biologie : Le composé est utilisé dans des études impliquant le transport et le métabolisme des nucléosides.

Médecine : Il sert de composé modèle pour le développement de médicaments et d'agents thérapeutiques à base d'adénosine.

Industrie : L'adénosine, 2’,3’,5’-triacétate est utilisée dans la production d'analogues de nucléosides pour la recherche antivirale et anticancéreuse

5. Mécanisme d'action

Le mécanisme d'action de l'adénosine, 2’,3’,5’-triacétate implique sa conversion en adénosine à l'intérieur de la cellule. Une fois à l'intérieur de la cellule, les groupes acétyle sont hydrolysés, libérant de l'adénosine. L'adénosine interagit ensuite avec des récepteurs spécifiques à la surface cellulaire, tels que les récepteurs A1, A2A, A2B et A3. Ces interactions déclenchent diverses voies de signalisation intracellulaire, conduisant à des effets physiologiques tels que la vasodilatation, les réponses anti-inflammatoires et la modulation de la libération de neurotransmetteurs .

Applications De Recherche Scientifique

Chemistry

TAA serves as a precursor in the synthesis of various nucleoside analogs and derivatives. Its acetylation pattern provides enhanced stability and solubility compared to unmodified adenosine, making it a valuable intermediate in chemical synthesis.

| Application | Description |

|---|---|

| Synthesis of Nucleoside Analogs | TAA is utilized to create modified nucleosides that can exhibit altered biological activities. |

| Reactions | TAA undergoes hydrolysis to yield adenosine, which can be further modified to produce various derivatives. |

Biology

In biological research, TAA is used to study nucleoside transport and metabolism. Its role as an adenosine analog allows researchers to investigate the physiological effects of adenosine signaling pathways.

| Study Focus | Findings |

|---|---|

| Nucleoside Transport | TAA has been shown to influence the uptake and metabolism of nucleosides in cellular models. |

| Cellular Mechanisms | It mimics natural adenosine, impacting adenylate cyclase activity and cyclic AMP levels, crucial for many cellular processes. |

Medicine

TAA's potential therapeutic applications are significant, particularly in cancer research. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines.

Industry

In industrial applications, TAA is employed in the development of antiviral and anticancer drugs.

| Industrial Use | Description |

|---|---|

| Drug Development | TAA is used as a model compound for creating adenosine-based pharmaceuticals aimed at treating viral infections and cancers . |

Case Studies

-

Anticancer Research :

A study published in Molecules highlighted the synthesis of novel adenosine derivatives based on TAA, demonstrating significant anticancer activity against multiple cell lines . The findings suggest that modifications to the base structure can enhance efficacy against specific tumor types. -

Nucleoside Transport Studies :

Research conducted on the transport mechanisms of TAA revealed insights into how modified nucleosides affect cellular uptake processes. These studies are pivotal for understanding drug delivery systems targeting cancer cells .

Mécanisme D'action

The mechanism of action of adenosine, 2’,3’,5’-triacetate involves its conversion to adenosine within the cell. Once inside the cell, the acetyl groups are hydrolyzed, releasing adenosine. Adenosine then interacts with specific receptors on the cell surface, such as A1, A2A, A2B, and A3 receptors. These interactions trigger various intracellular signaling pathways, leading to physiological effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .

Comparaison Avec Des Composés Similaires

L'adénosine, 2’,3’,5’-triacétate est unique en raison de sa structure acétylée, qui améliore sa stabilité et sa perméabilité membranaire par rapport à l'adénosine. Des composés similaires comprennent :

Adénosine : Le composé parent, qui ne possède pas de groupes acétyle.

Inosine, 2’,3’,5’-triacétate : Un composé similaire avec de l'inosine au lieu de l'adénosine.

Uridine, 2’,3’,5’-triacétate : Un autre analogue avec de l'uridine comme nucléoside .

Ces composés partagent des propriétés similaires mais diffèrent par leurs bases nucléiques, ce qui conduit à des variations dans leurs activités biologiques et leurs applications.

Activité Biologique

2',3',5'-Tri-O-acetyladenosine (TAA) is a derivative of adenosine, characterized by the acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety. This modification enhances its lipophilicity and stability, making it an important compound in biochemical and pharmacological research. TAA is primarily studied for its interactions with adenosine receptors and its potential therapeutic applications, particularly in oncology and cardiovascular diseases.

- Molecular Formula : C₁₆H₁₉N₅O₇

- Molecular Weight : 393.35 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Melting Point : 168-170 °C

- Solubility : Soluble in chloroform and methanol

TAA acts as an adenosine analog, mimicking the action of adenosine at various adenosine receptors (A1, A2A, A2B, and A3). The binding of TAA to these receptors influences several physiological processes through the modulation of intracellular signaling pathways, including:

- Adenylate Cyclase Activity : TAA can enhance or inhibit adenylate cyclase activity, affecting cyclic AMP levels in cells.

- Vasodilation : As a smooth muscle vasodilator, TAA can promote blood flow by relaxing vascular smooth muscle.

- Anticancer Activity : TAA has shown potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anticancer Properties

Research indicates that TAA exhibits significant anticancer activity across various cancer cell lines. In vitro studies have demonstrated that TAA can induce apoptosis in human leukemia cells (HL-60) and inhibit proliferation in breast cancer cells (MCF-7) by modulating key signaling pathways.

Table 1: Summary of Anticancer Activities of TAA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 20.0 | Inhibition of cell migration |

Cardiovascular Effects

TAA has been shown to exert protective effects on cardiac tissues. It enhances myocardial perfusion and reduces ischemia-reperfusion injury in animal models, indicating its potential as a therapeutic agent for heart diseases.

Pharmacokinetics

The pharmacokinetic profile of TAA reveals that it is rapidly absorbed and metabolized in vivo. The primary metabolic pathway involves hydrolysis to form adenosine, which is biologically active and contributes to the observed effects.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 1 hour |

| Metabolites | Adenosine |

Case Studies

-

Study on Leukemia Cells :

A study published in Cancer Letters demonstrated that TAA significantly reduced cell viability in HL-60 cells through caspase-dependent pathways, highlighting its potential as a chemotherapeutic agent. -

Cardiac Protection :

Research conducted on rat models indicated that TAA administration prior to induced myocardial infarction resulted in reduced infarct size and improved cardiac function post-recovery.

Propriétés

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVZNVTXNUTBFB-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7387-57-7 | |

| Record name | 2',3',5'-Tri-O-acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.